molecular formula C7H10ClN3O2S B1532342 tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1105712-14-8

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B1532342
CAS No.: 1105712-14-8
M. Wt: 235.69 g/mol
InChI Key: UKOAFAZCVLVBTK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic carbamate derivative featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at the 3-position and a tert-butyl carbamate group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . The tert-butyl group acts as a protective moiety for the carbamate functionality, enhancing stability during synthetic transformations. The electron-withdrawing chlorine atom influences the reactivity of the thiadiazole ring, making it amenable to nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOAFAZCVLVBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

One common method involves the cyclization of thiosemicarbazide derivatives bearing appropriate substituents. The process includes:

  • Step 1: Synthesis of 3-chloro-1,2,4-thiadiazol-5-amine intermediate by cyclization of a thiosemicarbazide with chlorinated precursors.
  • Step 2: Protection of the amino group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

Reaction conditions:

Step Reagents/Conditions Solvent Temperature Yield (%)
1 Thiosemicarbazide + chlorinating agent Ethanol or DMF 60–80 °C 70–85
2 Boc2O, base (e.g., triethylamine) Dichloromethane 0–25 °C 75–90

This method is favored for its straightforward approach and moderate to high yields.

Direct Chlorination of 1,2,4-thiadiazol-5-yl Carbamates

Another approach is the direct chlorination of tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate:

  • Step 1: Prepare tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate by reaction of 1,2,4-thiadiazol-5-amine with Boc2O.
  • Step 2: Chlorinate at the 3-position using selective chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.

Reaction conditions:

Step Reagents/Conditions Solvent Temperature Yield (%)
1 1,2,4-thiadiazol-5-amine + Boc2O Dichloromethane 0–25 °C 80–95
2 NCS or SO2Cl2 Acetonitrile 0–40 °C 60–80

This method allows late-stage functionalization but requires careful control to avoid over-chlorination or degradation.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range (%) Advantages Limitations
Cyclization of thiosemicarbazides Thiosemicarbazide derivatives Boc2O, base, chlorinating agent Cyclization + Protection 70–90 Straightforward, good yields Requires chlorinated precursors
Direct chlorination tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate NCS or SO2Cl2 Electrophilic chlorination 60–80 Late-stage modification Risk of over-chlorination
Multi-step hydrazine route Substituted hydrazines Thiocarbonyl compounds, Boc2O Ring formation + Protection 50–75 High regioselectivity possible Multi-step, more complex

Detailed Research Findings and Notes

  • Reaction Yields and Purity: The Boc protection step generally proceeds with high efficiency (75–95%), ensuring the amino group is well-protected for further transformations or isolation. The cyclization step's yield depends on the purity and reactivity of the starting thiosemicarbazide derivatives.

  • Solvent Effects: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve both organic and polar reagents and facilitate clean reactions. Ethanol or DMF may be used in cyclization steps to enhance solubility of starting materials.

  • Temperature Control: Low temperatures (0–25 °C) during Boc protection prevent side reactions, while moderate heating (60–80 °C) is often required for cyclization.

  • Chlorination Selectivity: Using N-chlorosuccinimide allows selective chlorination at the 3-position without affecting other sensitive groups. Reaction monitoring by TLC or LC-MS is recommended to avoid over-chlorination.

  • Purification: Silica gel chromatography is typically employed to purify the final product, with solvents such as ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: Products may include various substituted thiadiazole derivatives.

    Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the thiadiazole ring.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate can be contextualized against three primary analogs:

tert-Butyl (3-Bromo-1,2,4-thiadiazol-5-yl)carbamate

Structural Differences : Replaces chlorine with bromine at the 3-position.
Key Data :

Property Chloro Derivative (Hypothetical) Bromo Derivative (CAS 1101173-94-7)
Molecular Formula C₇H₁₀ClN₃O₂S C₇H₁₀BrN₃O₂S
Molecular Weight ~235.69 (calculated) 280.14
Reactivity Higher electronegativity of Cl Bromine’s polarizability enhances SNAr reactivity
Stability Likely stable at RT Stable at room temperature

Applications : The bromo analog’s higher molecular weight and enhanced leaving-group ability make it preferable for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions in drug discovery pipelines .

tert-Butyl (3-(Pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)

Structural Differences : Substitutes thiadiazole with oxadiazole and introduces a pyridine-methyl group.
Key Data :

Property Chloro Thiadiazole Carbamate Oxadiazole-Pyridine Derivative (5n)
Molecular Formula C₇H₁₀ClN₃O₂S C₁₄H₁₇N₃O₃
Molecular Weight ~235.69 298.12 (LC-MS: [M+Na]⁺ = 298)
Melting Point Not reported 85–87°C
Electronic Properties Electron-deficient thiadiazole Oxadiazole’s π-conjugation with pyridine enhances aromaticity
Synthetic Route Likely halogenation/cyclization Acid-catalyzed cyclization (HClO₄-SiO₂)

tert-Butyl N-[(1R)-1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate

Structural Differences : Replaces thiadiazole with oxadiazole and introduces a trifluoromethyl group.
Key Data :

Property Chloro Thiadiazole Carbamate Trifluoromethyl Oxadiazole Derivative
Molecular Formula C₇H₁₀ClN₃O₂S C₁₀H₁₄F₃N₃O₃
Molecular Weight ~235.69 281.24
Bioactivity Potential kinase modulation Trifluoromethyl group enhances metabolic stability and lipophilicity

Applications : The trifluoromethyl-oxadiazole derivative is optimized for pharmacokinetic properties, such as blood-brain barrier penetration, in CNS-targeted therapies .

Biological Activity

Tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that has garnered attention for its diverse biological activities. Characterized by its unique structure, this compound includes a tert-butyl group and a 3-chloro-1,2,4-thiadiazole moiety, contributing to its potential therapeutic applications. The molecular formula is C₇H₁₀ClN₃O₂S, with a molecular weight of 235.69 g/mol .

Biological Activities

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi. Its effectiveness is attributed to the thiadiazole ring, which is known for its ability to interfere with microbial growth mechanisms .

2. Antiviral Properties
Studies have shown that derivatives of thiadiazoles can possess antiviral properties. For instance, compounds similar to this compound have demonstrated antiviral activity against tobacco mosaic virus (TMV), showcasing potential applications in plant virology .

3. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Research indicates that certain analogs exhibit cytotoxic effects on cancer cell lines, including MCF-7 breast cancer cells. The IC50 values of these compounds are comparable to established chemotherapeutic agents like doxorubicin .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cellular processes such as proliferation and apoptosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure TypeUnique Features
Tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamateThiadiazole CarbamateContains bromine instead of chlorine
Tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamateThiadiazole SulfonamideSulfonamide group provides different biological activity
Tert-butyl N-(3-methylthio-1,2,4-thiadiazol-5-yl)carbamateThiadiazole with Methylthio GroupAltered electronic properties due to sulfur substitution

This table highlights the versatility of thiadiazoles in medicinal chemistry and emphasizes how different substituents can influence biological properties.

Case Studies

Case Study 1: Antiviral Activity Against TMV
In a study investigating the antiviral efficacy of various thiadiazole derivatives against TMV, one compound demonstrated an induction potency of over 60% at a concentration of 50 µg/mL. This was significantly higher than standard reference drugs used in the study .

Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects of substituted thiadiazoles on MCF-7 cells. The analogs exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, indicating promising potential as anticancer agents compared to doxorubicin .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-chloro-1,2,4-thiadiazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane or tetrahydrofuran is used as the solvent, and the reaction proceeds at 0–25°C for 4–12 hours. Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and thiadiazole ring protons (δ 8–9 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C7_7H10_{10}ClN3_3O2_2S, exact mass 235.02 g/mol).
  • Elemental Analysis : To validate purity (>95%) .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data are limited, general precautions include:

  • Using PPE (gloves, lab coat, goggles).
  • Working in a fume hood to avoid inhalation.
  • Storing at room temperature in a sealed container away from strong acids/bases .

Advanced Research Questions

Q. How does the 3-chloro substituent influence the electronic properties and reactivity of the thiadiazole ring?

The electron-withdrawing chlorine atom increases the electrophilicity of the thiadiazole ring, enhancing its susceptibility to nucleophilic attack (e.g., Suzuki couplings). Computational studies (DFT) can quantify this effect by analyzing LUMO localization on the thiadiazole moiety .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Base Selection : Using Hunig’s base (DIPEA) for improved solubility and reduced byproducts.
  • Workup : Quenching with ice-cold water to precipitate the product .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions may arise from impurities or tautomeric forms. Solutions include:

  • 2D NMR (COSY, HSQC) : To assign ambiguous signals.
  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL) to confirm absolute configuration and rule out polymorphism .

Q. What are the applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Thiadiazole derivatives inhibit bacterial enoyl-ACP reductase.
  • Kinase Inhibitors : The tert-butyl carbamate group enhances metabolic stability in drug candidates .

Q. How does the compound behave under acidic or basic conditions?

  • Acidic Conditions : The tert-butyl carbamate group hydrolyzes to release CO2_2 and form the free amine.
  • Basic Conditions : Thiadiazole ring stability is maintained, but prolonged exposure may lead to dechlorination. Kinetic studies (HPLC monitoring) are recommended to assess degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate

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